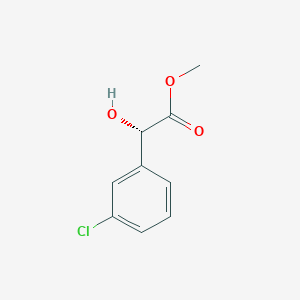
methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and often patented, general methods include the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired chemical structure. The preparation typically involves multiple steps, including the formation of intermediate compounds, purification, and final product isolation.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to larger volumes. This involves the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate include those with related chemical structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally similar molecules.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility, making it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4(2)7-10-5(9(14)15-3)6(12)8(13)11-7/h4,12H,1-3H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFXKDHJXBNUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=O)C(=C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=O)C(=C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]propanamide hydrochloride](/img/structure/B7945751.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7945752.png)

![Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I)](/img/structure/B7945791.png)



![[(1R,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B7945819.png)


![4,7-Dioxa-12-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-triene hydrochloride](/img/structure/B7945835.png)
![(1R,5S)-3-(3-aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B7945847.png)
![2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B7945853.png)
